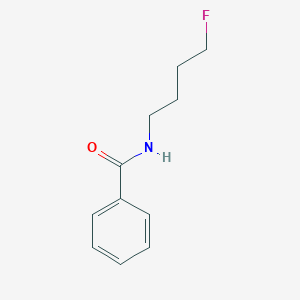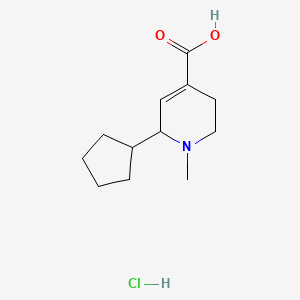
rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde: is a chemical compound with a unique structure that includes a benzoxazole ring fused with a hexahydro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an aldehyde with an amine in the presence of a catalyst to form the benzoxazole ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Formation of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carboxylic acid.
Reduction: Formation of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde can be used as a probe to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms.
Comparación Con Compuestos Similares
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridin-2-one hydrochloride
- rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one
- rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid
Comparison: While these compounds share structural similarities with rac-(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde, they differ in their functional groups and reactivity. The presence of different substituents and ring systems can lead to variations in their chemical behavior and applications. For example, the presence of an oxo group in rac-(3aR,7aR)-6-oxo-octahydrofuro[3,2-c]pyridine-3a-carboxylic acid may result in different reactivity compared to the aldehyde group in this compound.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(3aR,7aR)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole-3-carbaldehyde |
InChI |
InChI=1S/C8H11NO2/c10-5-7-6-3-1-2-4-8(6)11-9-7/h5-6,8H,1-4H2/t6-,8-/m1/s1 |
Clave InChI |
QLUCPXGTQFBTJR-HTRCEHHLSA-N |
SMILES isomérico |
C1CC[C@@H]2[C@H](C1)C(=NO2)C=O |
SMILES canónico |
C1CCC2C(C1)C(=NO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(5-tert-Butyl-1H-imidazol-2-yl)methyl]piperidine dihydrochloride](/img/structure/B13489496.png)



